molecular formula C15H24ClNO2 B1397595 2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220017-32-2

2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397595
M. Wt: 285.81 g/mol
InChI Key: FHTWVHXKMONRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride is C15H24ClNO2 . The average mass is 285.810 Da and the mono-isotopic mass is 285.149567 Da .

Scientific Research Applications

Antidepressant Activity

  • A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives demonstrated potential antidepressant properties. These compounds were found to have biological activity comparable to the antidepressant drug viloxazine (Balsamo et al., 1987).

Biological Activities and Synthesis

  • Research has been conducted on the synthesis of various piperidine derivatives, exploring their diverse biological activities, including analgesic, local anaesthetic, and antifungal properties (Rameshkumar et al., 2003).

Anti-Acetylcholinesterase Activity

  • Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown strong anti-acetylcholinesterase activity. One compound, in particular, was identified as a potent inhibitor of acetylcholinesterase, suggesting potential use as an antidementia agent (Sugimoto et al., 1990).

Antimicrobial Activities

  • A synthesized compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, demonstrated moderate antimicrobial activities against various bacterial strains (Ovonramwen et al., 2019).

Cytotoxic and Anticancer Agents

  • Certain 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides showed significant cytotoxicity towards various cancer cell lines, highlighting their potential as new classes of cytotoxic agents (Dimmock et al., 1998).

properties

IUPAC Name

2-[2-(3-ethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-17-14-7-5-8-15(12-14)18-11-9-13-6-3-4-10-16-13;/h5,7-8,12-13,16H,2-4,6,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTWVHXKMONRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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